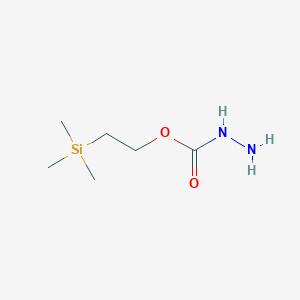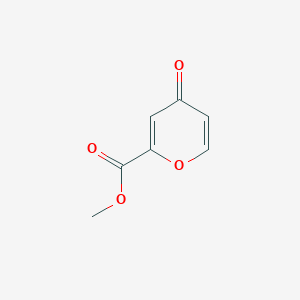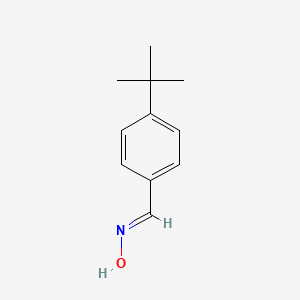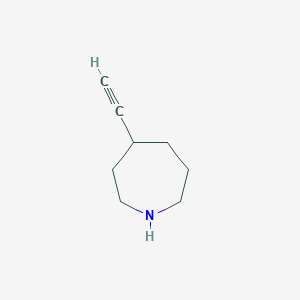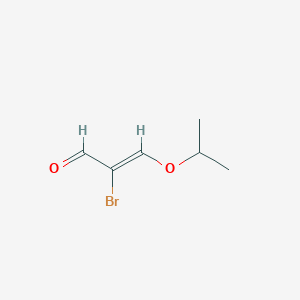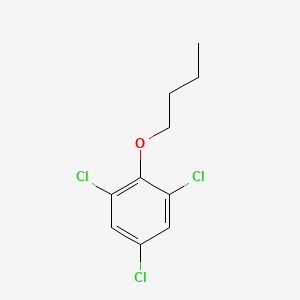
2-Butoxy-1,3,5-trichlorobenzene
説明
Molecular Structure Analysis
The molecular structure of 2-Butoxy-1,3,5-trichlorobenzene can be represented by the InChI code: 1S/C10H11Cl3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 253.55 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.
科学的研究の応用
Catalytic Oxidation Behavior : Studies on chlorinated benzenes, including 1,3,5-trichlorobenzene, have shown the importance of molecular structural properties in their catalytic oxidation behavior. V2O5/TiO2 catalysts were used to investigate these behaviors, highlighting the role of chlorine in influencing active sites in the oxidation process (Wang et al., 2015).
Solubility and Dissolution Thermodynamics : Research on the solubility of 1,3,5-trichlorobenzene in various organic solvents across different temperatures has provided critical data for understanding its chemical interactions and thermodynamic properties. This research is essential for applications in chemical engineering and environmental sciences (Li et al., 2016).
Liquid Crystal Applications : The synthesis of certain chemical compounds, such as 2-R1-4′-R-4-(4-n-alkoxybenzoyloxy)azobenzenes, where one of the components is 1,3,5-trichlorobenzene, have been explored for their potential use as liquid crystalline "nematic" ranges in gas-liquid chromatography (Naikwadi et al., 1980).
Environmental Biodegradation : Studies on the white-rot fungus Trametes versicolor revealed its capability to degrade trichlorobenzene isomers, such as 1,3,5-trichlorobenzene, under certain conditions. This research is significant for environmental remediation and understanding the biodegradation pathways of chlorinated compounds (Marco-Urrea et al., 2009).
Isotope Fractionation in Biodegradation : Investigations into the stable carbon isotope fractionation during the aerobic and anaerobic transformation of trichlorobenzenes have provided insights into the microbial degradation processes and their environmental implications (Griebler et al., 2004).
Structural and Spectral Analysis : Studies have also been conducted on the molecular structure and anisotropies of bond interaction tensors of trichlorobenzenes, including 1,3,5-trichlorobenzene, in liquid crystals. This research is crucial for understanding the detailed chemical properties and potential applications in material science (Takeuchi & Konaka, 1998).
Analysis in Water Samples : Methods for determining the presence of trichlorobenzenes, including 1,3,5-trichlorobenzene, in water samples have been developed. This research is vital for environmental monitoring and ensuring water safety (Russo & Avino, 2001).
Reductive Dechlorination : The reductive dechlorination of all isomers of trichlorobenzene, including 1,3,5-trichlorobenzene, to monochlorobenzene has been studied, which is significant for understanding the environmental fate of these compounds (Bosma et al., 1988).
Safety and Hazards
生化学分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including changes in the product’s stability and degradation
Dosage Effects in Animal Models
The effects of 2-Butoxy-1,3,5-trichlorobenzene vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux and metabolite levels
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles
特性
IUPAC Name |
2-butoxy-1,3,5-trichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZLWGUGIPASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile](/img/structure/B3243091.png)
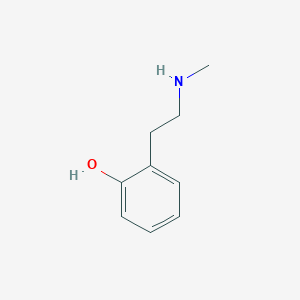
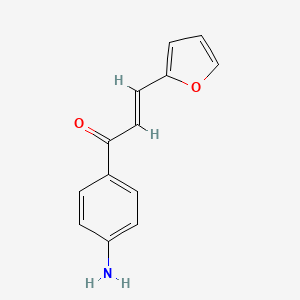

![4-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B3243111.png)

![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

